3-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
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Overview
Description
3-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid: is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of medicinal chemistry and drug design .
Mechanism of Action
Target of Action
Similar compounds in the 1h-pyrazolo[3,4-b]pyridine class have been shown to have a wide range of biomedical applications
Mode of Action
Compounds in the 1h-pyrazolo[3,4-b]pyridine class are known to interact with their targets in a variety of ways . The exact interaction of this compound with its targets would depend on the specific target and the biochemical context.
Biochemical Pathways
Compounds in the 1h-pyrazolo[3,4-b]pyridine class are known to have a wide range of effects on different biochemical pathways . The exact pathways affected would depend on the specific target of the compound.
Result of Action
Compounds in the 1h-pyrazolo[3,4-b]pyridine class are known to have a wide range of effects at the molecular and cellular level . The exact effects of this compound would depend on its specific target and mode of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid typically involves the formation of the pyrazolopyridine core followed by functionalization at specific positions. One common method involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate under specific conditions . Another approach includes the use of substituted pyridines and hydroxylamine-O-sulfonic acid to obtain N-aminopyridine sulfates, which then undergo 1,3-dipolar cycloaddition with ethyl propionate .
Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and purity. The use of catalysts and specific reaction conditions, such as temperature and solvent choice, are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or introduce hydrogen atoms.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, 3-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme function and developing new therapeutic agents .
Medicine: In medicinal chemistry, this compound derivatives have shown promise as potential drug candidates. For example, certain derivatives have been evaluated as inhibitors of tropomyosin receptor kinases (TRKs), which are associated with cancer proliferation .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including the production of pharmaceuticals and agrochemicals .
Comparison with Similar Compounds
1H-pyrazolo[3,4-b]pyridine: This compound shares the same core structure but lacks the amino and carboxylic acid functional groups.
2H-pyrazolo[3,4-b]pyridine: Another isomer with a different tautomeric form, affecting its reactivity and biological activity.
Uniqueness: 3-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the amino group at position 3 and the carboxylic acid group at position 5 allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-amino-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c8-5-4-1-3(7(12)13)2-9-6(4)11-10-5/h1-2H,(H,12,13)(H3,8,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJHBBSBNCHTOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NNC(=C21)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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